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Compound of Interest

Compound Name:
Benzyl 3-hydroxy-3-

methylpiperidine-1-carboxylate

CAS No.: 217795-83-0

Cat. No.: B3049741

Get Quote

Technical Guide | CAS: 217795-83-0

Executive Summary
N-Cbz-3-hydroxy-3-methylpiperidine (Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate)

is a critical chiral building block, notably utilized in the synthesis of Janus kinase (JAK)

inhibitors such as Tofacitinib. Its physicochemical behavior is defined by a "push-pull" duality:

the lipophilic benzyloxycarbonyl (Cbz) protecting group and the hydrophobic piperidine ring

contrast with the polar, hydrogen-bond-donating tertiary hydroxyl group.

Understanding this solubility profile is not merely about dissolving the compound; it is the lever

for process control. It dictates the efficiency of liquid-liquid extractions, the selectivity of

crystallization, and the throughput of chromatographic purifications. This guide provides a

scientifically grounded solubility profile, thermodynamic modeling, and self-validating

experimental protocols for process optimization.
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Structural Analysis & Solubility Drivers
The molecule (MW: 249.31 g/mol ) exhibits three distinct solubility domains:

Lipophilic Domain (Solvent Affinity: Non-polar/Aromatic): The Cbz group and the methyl

substitution at the C3 position increase logP, driving solubility in chlorinated solvents and

aromatics.

Polar Domain (Solvent Affinity: Protic/Polar Aprotic): The tertiary hydroxyl (-OH) at C3 acts as

a hydrogen bond donor/acceptor, ensuring solubility in alcohols and coordinating solvents

like DMSO.

Carbamate Linker: Provides moderate polarity, bridging compatibility with esters (EtOAc) and

ethers (THF).

Physicochemical Data Table
Property Value / Description Source/Rationale

CAS Number 217795-83-0 (Racemic) [BLD Pharm, 2025]

Molecular Weight 249.31 g/mol Calculated

Physical State
White to off-white solid (or

viscous oil if impure)
Analogous Cbz-piperidines

Predicted logP ~1.7 - 2.0 Calculated (Cbz contribution)

H-Bond Donors 1 (Tertiary -OH) Structural Analysis

H-Bond Acceptors 3 (Carbamate O, Hydroxyl O) Structural Analysis

Solubility Profile
Note: The following classifications are derived from structural analogs (e.g., N-Benzyl-3-

hydroxypiperidine) and standard process chemistry principles for Cbz-protected amino

alcohols.
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Solvent Class
Representative
Solvents

Solubility Rating
Process
Application

Chlorinated
Dichloromethane

(DCM), Chloroform
Very High

Primary solvent for

synthesis and

extraction.

Polar Aprotic DMSO, DMF, DMAc High

Stock solutions for

bio-assays; difficult to

remove in process.

Polar Protic
Methanol, Ethanol,

IPA
High

Good for

homogeneous

reactions; potential for

cooling crystallization.

Esters
Ethyl Acetate (EtOAc),

IPM

High (Warm) /

Moderate (Cold)

Ideal for

Crystallization.

Soluble hot, less

soluble cold.

Ethers THF, MTBE, 2-MeTHF High

Reaction solvent

(Grignard/Lithiation

compatibility).

Aromatics Toluene Moderate

High temperature

solubility; useful for

azeotropic drying.

Alkanes
Heptane, Hexane,

Cyclohexane
Low / Insoluble

Antisolvent. Used to

crash out product from

EtOAc or DCM.

Aqueous Water Insoluble

Phase separation in

workup (product stays

in organic layer).
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To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters (HSP).

The compound's high dispersion (

) and moderate polarity (

) suggest:

Interaction Radius (

): The compound sits in the "boundary region" between pure lipophiles and polar solutes.

Prediction: A mixture of Ethyl Acetate (Solvent) and Heptane (Antisolvent) is the

thermodynamically favored system for purification, maximizing the delta (

) in solubility between the product and impurities.

Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Solubility Determination
Objective: To generate precise quantitative data (mg/mL) for process scale-up.

Materials:

Analytical Balance (0.1 mg precision).

Scintillation vials (20 mL) with PTFE-lined caps.

Syringe filters (0.45 µm PTFE).

Thermostatic shaker or water bath.

Workflow:

Saturation: Add excess N-Cbz-3-hydroxy-3-methylpiperidine solid to 2.0 mL of the target

solvent in a vial.

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
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Validation Check: Ensure solid is still visible.[1] If fully dissolved, add more solid until

saturation is maintained.

Filtration: Withdraw 1.0 mL of supernatant using a pre-warmed syringe and filter into a pre-

weighed vial (

).

Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is

achieved (

).

Calculation:

Protocol B: Crystallization Screening
(Solvent/Antisolvent)
Objective: To identify the optimal purification system.

Workflow Diagram:
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Start: 100 mg Compound

Add 0.5 mL Good Solvent
(e.g., EtOAc, DCM)

Dissolved?

Heat to 50°C

No

Add Antisolvent dropwise
(e.g., Heptane)
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Cloud Point Observed?

No (Add more)

Cool to 0-5°C (Slow Ramp)
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Caption: Logical workflow for determining the optimal solvent/antisolvent ratio for

recrystallization.

Process Application: Synthesis & Workup[3]
Reaction Solvent Selection
For reactions involving the C3-hydroxyl group (e.g., alkylation or oxidation):

Recommended:DCM or THF.

Rationale: These solvents dissolve the starting material completely at room temperature,

ensuring homogeneous kinetics. They are also easily removed due to low boiling points.

Aqueous Workup Strategy
Due to the Cbz group, the compound is sufficiently lipophilic to remain in the organic phase

during aqueous washes.

Extraction System:DCM / Water or EtOAc / Water.

Partition Coefficient: The compound will favor the organic layer (>98% recovery expected).

pH Sensitivity: The carbamate is stable under neutral/mildly acidic conditions but avoid

strong aqueous bases at high temperatures to prevent hydrolysis.

Purification (Recrystallization)
The most robust system for purifying this intermediate from process impurities (such as benzyl

alcohol or unreacted piperidine) is:

System:Ethyl Acetate / Heptane.

Ratio: Typically 1:3 to 1:5 (v/v).

Method: Dissolve in minimum hot EtOAc (50°C), add Heptane until slight turbidity, then cool

slowly to 0°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3049741/docs?utm_src=pdf-body#solubility-profile-process-characterization-n-cbz-3-hydroxy-3-methylpiperidine
https://www.benchchem.com/product/b3049741?utm_src=pdf-custom-synthesis#bc-rfq
https://www.reddit.com/r/Chempros/comments/jktb5s/recrystallisation_help/
https://www.benchchem.com/product/b3049741/docs#solubility-profile-process-characterization-n-cbz-3-hydroxy-3-methylpiperidine
https://www.benchchem.com/product/b3049741/docs#solubility-profile-process-characterization-n-cbz-3-hydroxy-3-methylpiperidine
https://www.benchchem.com/product/b3049741/docs#solubility-profile-process-characterization-n-cbz-3-hydroxy-3-methylpiperidine
https://www.benchchem.com/product/b3049741/docs#solubility-profile-process-characterization-n-cbz-3-hydroxy-3-methylpiperidine
https://www.benchchem.com/product/b3049741?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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